molecular formula C13H18BrN5O2S B6475410 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole CAS No. 2640958-02-5

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B6475410
CAS No.: 2640958-02-5
M. Wt: 388.29 g/mol
InChI Key: AVACPYPAOOCVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 1-ethyl-2-methyl-1H-imidazole core, which provides a planar aromatic scaffold.
  • A sulfonyl (-SO₂-) linker connecting the imidazole to a 3-membered azetidine ring.
  • A 4-bromo-1H-pyrazole moiety attached to the azetidine via a methylene (-CH₂-) group.

This structure combines multiple pharmacophoric elements:

The imidazole ring is known for hydrogen-bonding interactions in biological systems .

The sulfonyl group enhances solubility and may participate in electrostatic interactions.

The 4-bromo-pyrazole group contributes halogen bonding and steric bulk, which can influence binding affinity .

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonyl-1-ethyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN5O2S/c1-3-17-9-13(16-10(17)2)22(20,21)19-6-11(7-19)5-18-8-12(14)4-15-18/h4,8-9,11H,3,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVACPYPAOOCVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, including a sulfonamide group and a brominated pyrazole moiety, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to modulate enzyme activity and receptor binding, similar to other imidazole derivatives. The sulfonamide group may enhance its binding affinity to target proteins, while the brominated pyrazole moiety could facilitate interactions with nucleophilic sites in enzymes or receptors.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 μg/mL
Compound BEscherichia coli2 μg/mL
Compound CPseudomonas aeruginosa1 μg/mL

Anticancer Activity

The potential anticancer properties of imidazole derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study:
In a study examining the effects of imidazole derivatives on cancer cell lines, it was found that a related compound reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 μM after 48 hours of treatment. This effect was attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.

Toxicity and Safety Profile

The safety profile of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole has not been extensively studied; however, related compounds often exhibit low toxicity in vitro. Further studies are necessary to evaluate the long-term effects and safety in vivo.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Substituents/Linkers Biological Activity (Reported) Reference
Compound A 1H-imidazole 1-Ethyl, 2-methyl; sulfonyl-azetidine-(4-bromo-pyrazole) Not reported N/A
2-(4-Bromophenyl)-1H-imidazole 1H-imidazole 4-Bromophenyl at C2 Antimicrobial (inferred from analogs)
4-Bromo-1-methyl-1H-imidazole 1H-imidazole 4-Bromo, 1-methyl Intermediate in drug synthesis
9c (Phenoxymethylbenzoimidazole) 1H-benzo[d]imidazole Thiazole-triazole-acetamide; 4-bromophenyl Anticancer (molecular docking studies)
(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one Pyrazole 4-Bromophenyl, dichlorophenyl ketone Crystal structure studied for bioactivity
Key Observations:
  • Halogen Substitution : Bromine at the para position (e.g., 4-bromophenyl in Compound A and 2-(4-bromophenyl)-1H-imidazole ) is common in antimicrobial and anticancer agents, likely due to its electron-withdrawing effects and enhanced lipophilicity.
  • Heterocyclic Linkers : Compound A’s azetidine-sulfonyl linker distinguishes it from simpler imidazole derivatives. Similar linkers in thiazole-triazole hybrids (e.g., 9c ) improve metabolic stability and binding specificity.
  • Ring Size : The azetidine (3-membered) in Compound A contrasts with larger rings (e.g., piperidine in ), which may reduce steric hindrance and improve bioavailability .

Computational and Crystallographic Data

  • SHELX Refinement : Many analogues (e.g., ’s pyrazole derivative) use SHELXL for crystal structure determination, highlighting the importance of accurate conformational analysis .
  • Docking Studies : Compounds like 9c and 9g () adopt specific poses in active sites, suggesting Compound A’s sulfonyl-azetidine linker could orient the bromo-pyrazole for optimal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.